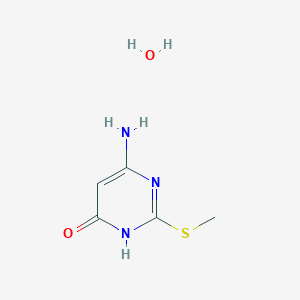

2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate is a chemical compound with the molecular formula C5H7N3OS·H2O and a molecular weight of 175.21 g/mol. It is also known by its IUPAC name, 4-amino-2-methylsulfanyl-1H-pyrimidin-6-one;hydrate. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

The synthesis of 2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :

Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.

Aromatization: Conversion of the intermediate compounds into aromatic pyrimidine derivatives.

S-Methylation: Introduction of the methylsulfanyl group.

Oxidation: Conversion of the methylsulfanyl group to a methylsulfonyl group.

Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a methylsulfonyl group.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The amino and methylsulfanyl groups can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate has several scientific research applications :

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antitrypanosomal and antiplasmodial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases like sleeping sickness and malaria.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate involves its interaction with specific molecular targets and pathways. The compound is believed to interfere with nucleic acid synthesis by inhibiting key enzymes involved in the process . This inhibition can lead to the disruption of cellular functions and ultimately cell death, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate can be compared with other similar compounds, such as:

2-Aminopyrimidine Derivatives: These compounds have similar structures but differ in their functional groups and biological activities.

Mercaptopurine: Another pyrimidine derivative with antineoplastic properties used in the treatment of leukemia.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O2S, with a molecular weight of 188.22 g/mol. Its structure features a pyrimidine ring substituted with a methylthio group and an amino group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O2S |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

Research indicates that this compound exhibits its biological effects primarily through the inhibition of key enzymes involved in nucleotide metabolism. It acts as a competitive inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The compound's ability to interfere with folate metabolism enhances its potential as an antitumor agent.

Antitumor Activity

A significant study demonstrated that this compound showed potent cytotoxicity against various cancer cell lines, including CCRF-CEM and FaDu, with IC50 values indicating strong inhibitory effects on TS activity. Specifically, the compound was found to have IC50 values of 42 nM against human TS and 21 nM against bacterial TS, highlighting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. It was shown to reduce levels of prostaglandin E2 (PGE2) in vitro, which is crucial in mediating inflammatory responses. The reduction in PGE2 levels ranged from 76% to 94% across different studies .

Case Studies

- Antitumor Efficacy : In a study involving various tumor cell lines, this compound exhibited significant cytotoxicity, leading researchers to explore its use as a lead compound for developing new anticancer drugs. The compound's mechanism was linked to its ability to inhibit TS, preventing cancer cells from synthesizing DNA effectively .

- Anti-inflammatory Activity : Another study focused on the compound's role in reducing inflammatory markers in cellular models. The findings indicated that the compound could serve as a potential therapeutic agent for conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-methylthio-pyrimidine derivatives with amines (e.g., ammonia or alkylamines) in polar solvents like ethanol or water under controlled pH conditions. Acidification with dilute HCl precipitates the product, which is recrystallized from water or ethanol to obtain the monohydrate form. Reaction optimization involves adjusting temperature (70–100°C), stoichiometry of amines, and reflux duration (12–24 hours) to maximize yield and purity .

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (XRD) is employed. Data collection is performed using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods (SHELXS/SHELXD), followed by refinement with SHELXL. Hydrogen bonding networks are validated using ORTEP-3 for graphical representation. Crystallographic data (e.g., space group, unit cell parameters) are deposited in the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can discrepancies in hydrogen bonding patterns during crystallographic refinement be resolved?

- Methodology : Apply graph set analysis (GSA) to categorize hydrogen bonds into patterns such as D , R , or C motifs. Compare observed bond geometries (donor-acceptor distances, angles) with Etter’s rules and literature precedents. For ambiguous cases, use quantum mechanical calculations (DFT) to evaluate hydrogen bond energetics. Discrepancies may arise from dynamic disorder or tautomeric equilibria, requiring complementary techniques like variable-temperature XRD or solid-state NMR .

Q. How to design experiments to assess the pharmacological activity of this compound, such as antidiabetic effects?

- Methodology : Utilize animal models (e.g., alloxan-induced diabetic rabbits/rats). Administer the compound intravenously (dose range: 50–150 mg/kg) and monitor blood glucose levels, insulin sensitivity, and coagulation parameters (prothrombin time, fibrinogen). Include control groups (healthy and diabetic untreated) and validate results via ANOVA with post-hoc Tukey tests. Histopathological analysis of pancreatic tissues can corroborate therapeutic efficacy .

Q. What strategies optimize synthetic yield using experimental design?

- Methodology : Apply Response Surface Methodology (RSM) with a central composite design. Independent variables include reaction temperature (X₁), molar ratio of reactants (X₂), and solvent volume (X₃). Analyze responses (yield, purity) via multiple regression. For example, a quadratic model may reveal optimal conditions at X₁ = 85°C, X₂ = 1.2:1 (amine:precursor), and X₃ = 15 mL, achieving >90% yield. Validate with three replicate runs .

Q. How to analyze tautomeric forms using spectroscopic and crystallographic data?

- Methodology : Compare XRD-derived bond lengths (e.g., C=O vs. C–OH) with NMR (¹H/¹³C) and IR spectra. For instance, the keto form shows a strong IR carbonyl stretch (~1700 cm⁻¹), while the enol form exhibits O–H stretches (~3200 cm⁻¹). In solution, dynamic NMR can detect tautomeric equilibria via coalescence temperatures. Crystallographic data may stabilize one tautomer due to lattice packing effects .

Properties

Molecular Formula |

C5H9N3O2S |

|---|---|

Molecular Weight |

175.21 g/mol |

IUPAC Name |

4-amino-2-methylsulfanyl-1H-pyrimidin-6-one;hydrate |

InChI |

InChI=1S/C5H7N3OS.H2O/c1-10-5-7-3(6)2-4(9)8-5;/h2H,1H3,(H3,6,7,8,9);1H2 |

InChI Key |

MQMZYVAVSAPANK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)N.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.